9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole
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Overview
Description
9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound’s structure features a carbazole core linked to a bromophenoxyethoxyethyl chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole typically involves a multi-step process:
Formation of 2-(2-bromophenoxy)ethanol: This intermediate is synthesized by reacting 2-bromophenol with ethylene oxide under basic conditions.
Etherification: The 2-(2-bromophenoxy)ethanol is then reacted with 2-chloroethyl ether in the presence of a base to form 2-[2-(2-bromophenoxy)ethoxy]ethanol.
Coupling with Carbazole: Finally, the 2-[2-(2-bromophenoxy)ethoxy]ethanol is coupled with carbazole using a suitable coupling agent such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives like azides or thiocyanates.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of dehalogenated or reduced derivatives.
Scientific Research Applications
9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of bioactive molecules.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs and OPVs.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)ethyl thiocyanate
- 2-(2-Bromophenoxy)ethanol
- 2-(2-Bromophenoxy)ethylamine
Uniqueness
9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole is unique due to its specific combination of a carbazole core with a bromophenoxyethoxyethyl chain. This structure imparts distinct electronic and optical properties, making it valuable in applications like organic electronics and material science.
Properties
IUPAC Name |
9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c23-19-9-3-6-12-22(19)26-16-15-25-14-13-24-20-10-4-1-7-17(20)18-8-2-5-11-21(18)24/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNNQCVAOKRBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCOC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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